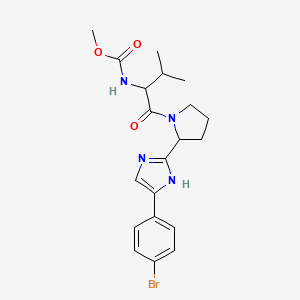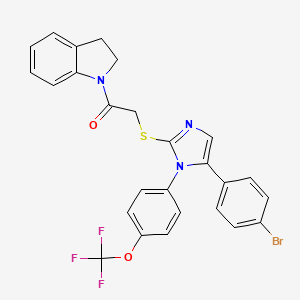![molecular formula C18H17ClN2O5S B2560306 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 955234-89-6](/img/structure/B2560306.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . This process is a common method used in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the benzo[d][1,3]dioxol-5-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting chemical properties .科学的研究の応用
Anticancer Activity
The benzo[d][1,3]dioxol-5-yl group is a significant pharmacophore in medicinal chemistry, particularly in anticancer drug design. Compounds with this moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound may serve as a template for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Tubulin Polymerization Inhibition
Indole-based compounds, which share structural similarities with the given compound, have been studied for their ability to inhibit tubulin polymerization. This mechanism is crucial in the development of antitumor agents, as it can cause mitotic blockade and cell apoptosis . The compound’s potential to act as a microtubule-targeting agent could be explored to enhance its anticancer properties.
Molecular Properties Prediction
The compound’s molecular properties, such as bioavailability and drug-likeness, can be predicted using in silico tools. This is essential for designing more potent drugs and understanding their pharmacokinetics and pharmacodynamics . The compound’s structure could be analyzed for its potential as a cyclooxygenase inhibitor, anti-convulsant, antioxidant, and anti-inflammatory agent.
Drug Design and Optimization
The compound’s structure provides a basis for the design of new drugs. By conducting a detailed structure–activity relationship study, researchers can identify modifications that enhance its activity. This process involves synthesizing analogs and evaluating their biological activities to find the most promising candidates for further development .
Selectivity Between Cancer and Normal Cells
Research has indicated that similar compounds exhibit good selectivity between cancer cells and normal cells, which is a desirable attribute for any anticancer agent . The compound’s efficacy and selectivity can be assessed through comparative studies to ensure minimal side effects on healthy tissues.
Mechanistic Studies
Further mechanistic studies could reveal the compound’s mode of action at the cellular level. For instance, it could be involved in cell cycle arrest at specific phases or induce apoptosis in cancer cells . Understanding these mechanisms is vital for the rational design of anticancer therapies.
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMKLBWXWWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)
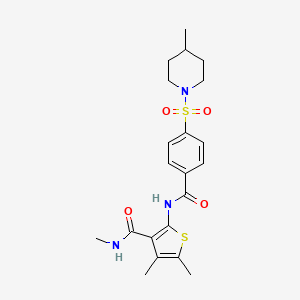
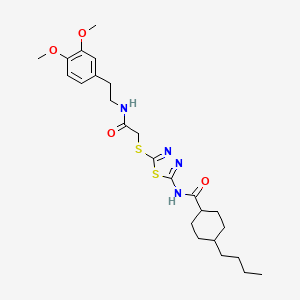

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2560233.png)

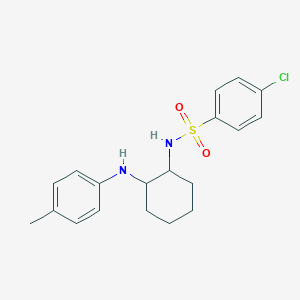

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)
![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)
